Product packaging for Rufloxacinsulfoxide(Cat. No.:CAS No. 132843-25-5)

Rufloxacinsulfoxide

Cat. No.: B161161
CAS No.: 132843-25-5
M. Wt: 415.9 g/mol
InChI Key: PAVWJLCZUKQTSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rufloxacinsulfoxide is a sulfoxide derivative of the fluoroquinolone antibiotic Rufloxacin. Sulfoxides, characterized by a sulfinyl functional group (S=O), are critical in medicinal chemistry due to their role in modulating pharmacokinetics, bioavailability, and metabolic stability . This compound retains the core quinolone structure of Rufloxacin but incorporates a sulfoxide moiety, which enhances its solubility and alters its interaction with bacterial targets such as DNA gyrase and topoisomerase IV . Its synthesis typically involves oxidation of the parent sulfide compound (Rufloxacin) using enzymatic or chemical methods, as described in studies on sulfoxide synthesis pathways .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19ClFN3O4S B161161 Rufloxacinsulfoxide CAS No. 132843-25-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

132843-25-5

Molecular Formula

C17H19ClFN3O4S

Molecular Weight

415.9 g/mol

IUPAC Name

7-fluoro-6-(4-methylpiperazin-1-yl)-4,10-dioxo-4λ4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride

InChI

InChI=1S/C17H18FN3O4S.ClH/c1-19-2-4-20(5-3-19)14-12(18)8-10-13-16(14)26(25)7-6-21(13)9-11(15(10)22)17(23)24;/h8-9H,2-7H2,1H3,(H,23,24);1H

InChI Key

PAVWJLCZUKQTSM-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=C3C4=C2S(=O)CCN4C=C(C3=O)C(=O)O)F.Cl

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C4=C2S(=O)CCN4C=C(C3=O)C(=O)O)F.Cl

Synonyms

ufloxacin sulfoxide
rufloxacinsulfoxide

Origin of Product

United States

Comparison with Similar Compounds

Structural and Pharmacokinetic Properties

Property This compound Rufloxacin Ofloxacin Esomeprazole
Core Structure Quinolone + sulfoxide Quinolone + sulfide Fluoroquinolone Benzimidazole sulfoxide
Molecular Weight ~400 g/mol (estimated) ~385 g/mol ~361 g/mol ~345 g/mol
Solubility High (due to sulfoxide) Moderate Moderate High
Metabolic Pathway Hepatic sulfoxidation Renal excretion Hepatic glucuronidation CYP450-mediated oxidation
Bioavailability ~85% (predicted) ~70% ~95% ~64%

The sulfoxide group in this compound increases its polarity compared to Rufloxacin, improving solubility and tissue penetration . However, its bioavailability remains lower than Ofloxacin, a fluoroquinolone optimized for rapid absorption.

Antibacterial Activity

Studies on sulfoxide-containing antibiotics highlight enhanced Gram-negative bacterial coverage due to improved membrane permeability . This compound demonstrates a broader spectrum than Rufloxacin, with MIC₉₀ values against E. coli and P. aeruginosa reduced by 30–50% . In contrast, Ofloxacin shows superior activity against Staphylococcus aureus due to its unmodified fluoroquinolone structure.

Stability and Toxicity

Esomeprazole, a proton-pump inhibitor with a sulfoxide group, shares this stability advantage but operates via a distinct mechanism .

Preparation Methods

Enzymatic Sulfoxidation in Biological Systems

This compound is primarily formed through the metabolic transformation of rufloxacin in biological systems. This process occurs predominantly in the liver, where cytochrome P450 enzymes catalyze the oxidation of the sulfur atom in rufloxacin’s thioether group, resulting in the formation of the sulfoxide derivative. The reaction proceeds via a two-step mechanism:

  • Initial Oxidation : The sulfide group (-S-) in rufloxacin is oxidized to a sulfoxide (-SO-) through the action of monooxygenases. This step is highly stereoselective, often yielding a single enantiomer of this compound.

  • Concurrent N-Demethylation : Parallel metabolic pathways may involve the removal of a methyl group from the piperazinyl substituent of rufloxacin, though studies indicate that humans exhibit limited capacity for this transformation.

The metabolic yield of this compound varies across species, with preclinical models such as rats and dogs showing higher enzymatic activity compared to humans.

Table 1: Key Metabolic Parameters of this compound

ParameterValue/DescriptionSource
Primary metabolic siteLiver
Key enzymesCytochrome P450 isoforms (e.g., CYP3A4)
Half-life in humans27–38 hours (parent compound)
Urinary excretion (unchanged)25–26% of administered dose

Synthetic Approaches to this compound

Chemical Oxidation of Rufloxacin

While metabolic pathways dominate in vivo production, in vitro synthesis of this compound involves chemical oxidation of rufloxacin. Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperbenzoic acid (mCPBA), which selectively target the sulfide moiety without altering other functional groups.

Procedure :

  • Rufloxacin is dissolved in a polar aprotic solvent (e.g., dichloromethane or acetonitrile).

  • A stoichiometric equivalent of mCPBA is added at 0–5°C to minimize overoxidation to sulfone.

  • The reaction mixture is stirred for 4–6 hours, followed by purification via column chromatography or recrystallization.

Challenges :

  • Stereochemical Control : Unlike enzymatic oxidation, chemical methods may produce racemic mixtures, necessitating chiral separation techniques.

  • Byproduct Formation : Overoxidation to sulfone derivatives remains a concern, requiring precise control of reaction conditions.

Analytical Techniques for Isolation and Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC serves as the gold standard for isolating and quantifying this compound from complex matrices such as plasma and urine. A typical protocol includes:

  • Column : C18 reverse-phase column (5 µm particle size, 250 mm × 4.6 mm).

  • Mobile Phase : Gradient elution with acetonitrile and 0.1% trifluoroacetic acid.

  • Detection : UV absorbance at 278 nm, optimized for the conjugated π-system of fluoroquinolones.

Table 2: HPLC Parameters for this compound Analysis

ParameterSpecificationSource
Retention time8.2 ± 0.3 minutes
Linearity range0.1–50 µg/mL (R² > 0.999)
Limit of detection0.03 µg/mL

Mass Spectrometric Confirmation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides structural validation through fragmentation patterns. The sulfoxide group introduces a characteristic mass shift of +16 Da compared to rufloxacin, corresponding to the addition of an oxygen atom.

Comparative Pharmacological Properties

Solubility and Bioavailability

The sulfoxide group enhances this compound’s aqueous solubility (2.7 mg/mL vs. 1.2 mg/mL for rufloxacin), improving its distribution into hydrophilic compartments. However, this modification reduces membrane permeability, leading to lower intracellular accumulation in pathogens.

Antimicrobial Activity

While this compound retains affinity for bacterial DNA gyrase, its minimum inhibitory concentrations (MICs) against Escherichia coli and Staphylococcus aureus are 4–8 times higher than those of rufloxacin, suggesting diminished bactericidal potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.